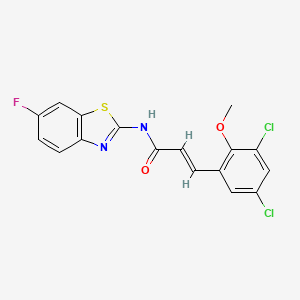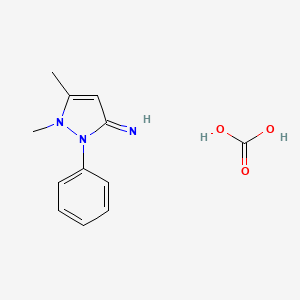
4-ethylphenyl N-(4-iodophenyl)-P-methylphosphonamidoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethylphenyl N-(4-iodophenyl)-P-methylphosphonamidoate, also known as IMPA, is a chemical compound that has gained significant interest in scientific research due to its unique properties. This compound is a phosphonate ester that has been synthesized through various methods, and its potential applications in various fields of research have been explored. In
作用机制
4-ethylphenyl N-(4-iodophenyl)-P-methylphosphonamidoate is a potent inhibitor of IMPDH, which is an enzyme that is essential for the biosynthesis of guanine nucleotides. By inhibiting this enzyme, 4-ethylphenyl N-(4-iodophenyl)-P-methylphosphonamidoate disrupts the synthesis of DNA and RNA, leading to the inhibition of cell proliferation. This mechanism of action makes 4-ethylphenyl N-(4-iodophenyl)-P-methylphosphonamidoate a promising candidate for the development of anti-cancer drugs.
Biochemical and Physiological Effects:
4-ethylphenyl N-(4-iodophenyl)-P-methylphosphonamidoate has been shown to have potent anti-cancer properties in various cell lines, including breast cancer, lung cancer, and colon cancer. In addition, 4-ethylphenyl N-(4-iodophenyl)-P-methylphosphonamidoate has been shown to induce apoptosis, or programmed cell death, in cancer cells. These effects are likely due to the inhibition of IMPDH and the disruption of DNA and RNA synthesis.
实验室实验的优点和局限性
One advantage of 4-ethylphenyl N-(4-iodophenyl)-P-methylphosphonamidoate is its high selectivity and potency as an inhibitor of IMPDH. This makes it a valuable tool for studying the role of this enzyme in various biological processes. However, one limitation of 4-ethylphenyl N-(4-iodophenyl)-P-methylphosphonamidoate is its potential toxicity, which must be carefully considered when conducting experiments.
未来方向
There are several future directions for research on 4-ethylphenyl N-(4-iodophenyl)-P-methylphosphonamidoate. One area of interest is the development of new anti-cancer drugs based on the structure of 4-ethylphenyl N-(4-iodophenyl)-P-methylphosphonamidoate. Another area of research involves the development of new diagnostic tools based on the fluorescent properties of 4-ethylphenyl N-(4-iodophenyl)-P-methylphosphonamidoate. Additionally, further studies are needed to fully understand the mechanism of action of 4-ethylphenyl N-(4-iodophenyl)-P-methylphosphonamidoate and its potential applications in various fields of research.
合成方法
4-ethylphenyl N-(4-iodophenyl)-P-methylphosphonamidoate has been synthesized through various methods, including the reaction of 4-iodoaniline with ethyl 4-methylphenylphosphonochloridate, followed by treatment with sodium azide and triethylamine. Another method involves the reaction of 4-iodoaniline with ethyl 4-methylphenylphosphonochloridate, followed by treatment with sodium azide and triethylamine. These methods have been optimized to provide high yields of 4-ethylphenyl N-(4-iodophenyl)-P-methylphosphonamidoate with minimal side reactions.
科学研究应用
4-ethylphenyl N-(4-iodophenyl)-P-methylphosphonamidoate has been extensively studied for its potential applications in various fields of scientific research. One area of interest is in the development of new drugs for the treatment of cancer. 4-ethylphenyl N-(4-iodophenyl)-P-methylphosphonamidoate has been shown to have potent anti-cancer properties, and its mechanism of action involves the inhibition of the enzyme inosine monophosphate dehydrogenase (IMPDH), which is essential for the biosynthesis of guanine nucleotides.
Another area of research involves the development of new diagnostic tools for the detection of cancer. 4-ethylphenyl N-(4-iodophenyl)-P-methylphosphonamidoate has been used as a fluorescent probe for the detection of cancer cells, and its high selectivity and sensitivity make it a promising candidate for diagnostic applications.
属性
IUPAC Name |
N-[(4-ethylphenoxy)-methylphosphoryl]-4-iodoaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17INO2P/c1-3-12-4-10-15(11-5-12)19-20(2,18)17-14-8-6-13(16)7-9-14/h4-11H,3H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVKGZVVKSLXBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OP(=O)(C)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17INO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[4-(3-methoxybenzyl)-3-oxo-1-piperazinyl]carbonyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6118544.png)
![(2S*,4S*,5R*)-1,2-dimethyl-5-(2-methylphenyl)-4-({[(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]amino}carbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B6118548.png)
![3-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B6118556.png)

![3-[2-(2-methylphenyl)ethyl]-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B6118562.png)
![4-[(1H-benzimidazol-2-ylmethyl)thio]-6-methylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B6118569.png)
![4-nitrophenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B6118575.png)
![2-[{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}(1,1-dioxidotetrahydro-3-thienyl)amino]ethanol](/img/structure/B6118588.png)

![(1-{1-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propen-1-yl]-1H-tetrazol-5-yl}cyclopentyl)(4-chlorophenyl)amine](/img/structure/B6118593.png)

![N-(2,6-diethylphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6118608.png)
![2-[(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-(methylamino)cyclohex-2-en-1-one](/img/structure/B6118614.png)
![9-(2-methoxyphenyl)-2-methyl-7-(2-pyridinylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6118634.png)